molecular formula C9H13Cl2NS B2993113 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride CAS No. 2174001-68-2

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride

Cat. No.: B2993113
CAS No.: 2174001-68-2
M. Wt: 238.17
InChI Key: ASQNHPLPJHAWHA-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride” is a chemical compound. It’s related to the thiazole family, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are used for various purposes such as the preparation of bisphosphonates and structure-related bone antiresorptive properties .


Molecular Structure Analysis

The molecular formula of the related compound “2-(Chloromethyl)thiazole” is CHClNS, with an average mass of 133.599 Da . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

The related compound “2-(Chloromethyl)thiazole” has a density of 1.3±0.1 g/cm^3, a boiling point of 181.6±23.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C .

Scientific Research Applications

Cancer Therapy and Immunostimulatory Activity

Research has demonstrated the potential of certain thiazole derivatives in cancer therapy, particularly in prolonging chemotherapeutically induced remission of syneneic murine leukemia. One study highlighted the additive effect of L-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride (LMS) in combination with 1,3-bis(2-chloroethyl)-1-nitrosourea, resulting in a significantly higher percentage of long-term leukemic-free survivors. This effect is attributed to the immunostimulatory activity of LMS, suggesting its suitability as an immunostimulant in cancer combined modality treatment (Chirigos, Fuhrman, & Pryor, 1975).

Molecular Structure and Spectral Studies

The structural and spectral properties of related thiazole compounds have been extensively studied. For instance, 2-chloromethyl-1H-benzimidazole hydrochloride was analyzed through X-ray crystallography, NMR, FT-IR, UV/vis spectroscopy, and elemental analysis. These studies provide foundational knowledge for understanding the molecular structure and potential reactivity of thiazole derivatives, contributing to their application in developing new pharmaceuticals and materials (Abdel Ghani & Mansour, 2012).

Synthesis of Bioactive Compounds

Thiazole derivatives have also been utilized in synthesizing new compounds with potential bioactive properties. One study presented an efficient method for accessing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, highlighting the versatility of thiazole derivatives in medicinal chemistry and drug development (Nötzel et al., 2001).

Potential in Cystic Fibrosis Therapy

Another significant application is in cystic fibrosis therapy, where a specific thiazole derivative was identified to correct defective cellular processing of the DeltaF508-CFTR protein, a common mutation causing cystic fibrosis. This research underscores the therapeutic potential of thiazole derivatives in treating genetic disorders (Yu et al., 2008).

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Safety and Hazards

The compound can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s harmful if swallowed, inhaled, or absorbed through the skin .

Properties

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c10-6-9-11-7-4-2-1-3-5-8(7)12-9;/h1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQNHPLPJHAWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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